molecular formula C15H11ClN2OS2 B2564574 5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034398-25-7

5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2564574
CAS No.: 2034398-25-7
M. Wt: 334.84
InChI Key: WWZHEXXATKMURR-UHFFFAOYSA-N
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Description

5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a pyridine ring, and a carboxamide group, making it a molecule of interest in medicinal chemistry and material science due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common method includes:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 2-(thiophen-2-yl)pyridine derivative.

    Amidation Reaction:

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Purification Techniques: Utilizing crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chlorine atom in the compound can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be employed for reduction.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or primary amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or polymers, due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide: shares similarities with other thiophene and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c16-13-6-5-12(21-13)15(19)18-9-10-3-1-7-17-14(10)11-4-2-8-20-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZHEXXATKMURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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